4-(6-oxopyridazin-1(6H)-yl)butanoic acid

Description

Molecular Identity and Structural Characteristics

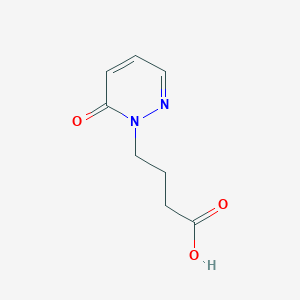

4-(6-Oxopyridazin-1(6H)-yl)butanoic acid possesses the molecular formula C8H10N2O3 with a molecular weight of 182.18 grams per mole. The compound is alternatively designated as 6-oxo-1(6H)-pyridazinebutanoic acid, reflecting its systematic nomenclature based on the pyridazine core structure. The molecule features a six-membered pyridazine ring containing two nitrogen atoms in adjacent positions, with a ketone functionality at the 6-position creating the oxopyridazine moiety. This heterocyclic system connects through the nitrogen atom at position 1 to a four-carbon aliphatic chain terminating in a carboxylic acid group.

The structural connectivity follows the pattern where the butanoic acid chain is attached directly to the nitrogen atom of the pyridazine ring, creating a substituted pyridazinone derivative. The systematic name 4-(6-oxo-1,6-dihydropyridazin-1-yl)butanoic acid precisely describes this connectivity pattern. The canonical SMILES representation O=C(O)CCCN1N=CC=CC1=O accurately depicts the molecular connectivity, showing the carboxylic acid group connected through a three-carbon methylene chain to the pyridazine nitrogen.

The compound exhibits characteristics typical of both carboxylic acids and N-heterocyclic systems, with the pyridazine ring contributing to electron deficiency through its diazine structure. The presence of the ketone group at position 6 of the pyridazine ring creates additional electronic effects that influence the overall molecular properties. This structural arrangement results in a compound that can participate in various chemical interactions through both its acidic carboxyl group and its electron-deficient heterocyclic system.

Physicochemical Properties and Characterization Data

The physicochemical profile of this compound reveals distinct properties arising from its heterocyclic-aliphatic hybrid structure. The compound demonstrates a calculated boiling point of 384.3 ± 44.0 degrees Celsius under standard atmospheric pressure conditions of 760 Torr. This relatively high boiling point reflects the presence of strong intermolecular interactions, likely involving hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the polar pyridazine system.

The density of this compound has been determined as 1.29 ± 0.1 grams per cubic centimeter at 20 degrees Celsius. This density value indicates a compact molecular packing arrangement influenced by the planar pyridazine ring system and the polar functional groups present in the molecule. The relatively high density compared to simple aliphatic carboxylic acids suggests significant intermolecular associations in the liquid state.

Acid-base properties constitute a crucial aspect of this compound's physicochemical behavior. The most acidic proton exhibits a pKa value of 4.63 ± 0.10 at 25 degrees Celsius. This acidity constant indicates that the carboxylic acid group functions as a moderately strong acid, typical for aliphatic carboxylic acids. The pKa value suggests that the compound will be substantially ionized at physiological pH values, existing predominantly in its carboxylate form under neutral to basic conditions.

| Property | Value | Conditions |

|---|---|---|

| Molecular Weight | 182.18 g/mol | - |

| Boiling Point | 384.3 ± 44.0°C | 760 Torr |

| Density | 1.29 ± 0.1 g/cm³ | 20°C |

| pKa (most acidic) | 4.63 ± 0.10 | 25°C |

Spectroscopic Analysis and Structural Elucidation

Structural elucidation of this compound relies on comprehensive spectroscopic analysis techniques that confirm the proposed molecular architecture. The compound's spectroscopic signature reflects contributions from both the pyridazine heterocyclic system and the butanoic acid chain, providing distinct spectral features for structural confirmation.

The molecular connectivity has been definitively established through advanced analytical methods, with the InChI identifier InChI=1S/C8H10N2O3/c11-7-3-1-5-9-10(7)6-2-4-8(12)13/h1,3,5H,2,4,6H2,(H,12,13) providing a standardized representation of the molecular structure. This identifier confirms the presence of the pyridazine ring system with appropriate substitution patterns and the attachment of the butanoic acid chain at the specified nitrogen position.

The compound's structural features generate characteristic spectroscopic patterns that distinguish it from related heterocyclic compounds. The pyridazine ring system contributes aromatic proton signals in nuclear magnetic resonance spectroscopy, while the aliphatic chain provides distinct methylene proton patterns. The carboxylic acid functionality produces characteristic carbonyl stretching frequencies in infrared spectroscopy, typically appearing in the region around 1700 wavenumbers.

Mass spectrometric analysis confirms the molecular ion peak corresponding to the calculated molecular weight of 182.18, with fragmentation patterns revealing the structural connectivity between the pyridazine ring and the butanoic acid chain. The fragmentation behavior provides additional structural confirmation through the identification of characteristic fragment ions arising from cleavage at specific bond positions within the molecule.

Computational Modeling of Electronic and Spatial Configuration

Computational modeling studies of this compound provide detailed insights into its electronic structure and three-dimensional molecular geometry. The molecule exhibits a complex electronic distribution arising from the interaction between the electron-deficient pyridazine ring and the electron-rich carboxylate functionality. Density functional theory calculations reveal that the pyridazine ring maintains its aromatic character despite the substitution at the nitrogen position.

The spatial configuration of the molecule demonstrates significant conformational flexibility in the butanoic acid chain, while the pyridazine ring maintains a rigid planar geometry. The carbon-nitrogen bond connecting the heterocycle to the aliphatic chain allows for rotational freedom, resulting in multiple possible conformations that differ in the relative orientation of the carboxylic acid group with respect to the pyridazine plane. Energy calculations indicate that certain conformations are energetically favored due to intramolecular interactions between the polar groups.

Electronic property calculations reveal that the molecule possesses distinct regions of electron density distribution, with the pyridazine ring exhibiting electron deficiency and the carboxylate group showing high electron density. This electronic polarization influences the molecule's reactivity patterns and intermolecular interaction capabilities. The computed electrostatic potential surface demonstrates the complementary nature of these regions, explaining the compound's ability to form specific intermolecular associations.

Molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the carboxylate oxygen atoms, while the lowest unoccupied molecular orbital is distributed across the pyridazine ring system. This orbital arrangement suggests that the compound can function as both an electron donor through its carboxylate group and an electron acceptor through its pyridazine system, contributing to its diverse chemical reactivity profile.

Properties

IUPAC Name |

4-(6-oxopyridazin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-7-3-1-5-9-10(7)6-2-4-8(12)13/h1,3,5H,2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXLKXUCMYFUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292441 | |

| Record name | 6-Oxo-1(6H)-pyridazinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346407-15-6 | |

| Record name | 6-Oxo-1(6H)-pyridazinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346407-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-1(6H)-pyridazinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-oxopyridazin-1(6H)-yl)butanoic acid typically involves the reaction of pyridazine derivatives with butanoic acid or its derivatives. One common method involves the use of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, which are treated with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Oxopyridazin-1(6H)-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxyl derivatives.

Substitution: The pyridazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydroxyl compounds, and substituted pyridazine derivatives.

Scientific Research Applications

4-(6-Oxopyridazin-1(6H)-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(6-oxopyridazin-1(6H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations:

- Substituent Diversity: The pyridazinone C3 position is commonly modified with aromatic (e.g., methoxyphenyl, thienyl) or heteroaromatic groups. These substituents influence electronic properties and binding interactions .

- Chain Length and Functional Groups: Replacing butanoic acid with shorter chains (e.g., acetic acid) or amide linkages alters solubility and metabolic stability. For example, the amide derivative in enhances target specificity but may reduce bioavailability due to increased molecular weight (440.5 vs. 182.18).

- Synthetic Accessibility : Alkylation (), hydrolysis (), and condensation () are common methods. Yields vary with substituent complexity; e.g., benzyl bromide derivatives afford >90% yields in alkylation reactions .

Physicochemical and Pharmacological Comparisons

Solubility and Bioavailability

- Butanoic Acid vs. Benzoic Acid Derivatives: 4-(6-Oxopyridazin-1(6H)-yl)benzoic acid (compound 56, ) has a rigid aromatic carboxylic acid group, reducing solubility compared to the flexible butanoic acid chain.

- Thienyl vs.

Biological Activity

4-(6-Oxopyridazin-1(6H)-yl)butanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H10N2O3

- CAS Number : 346407-15-6

The compound features a pyridazine ring fused with a butanoic acid moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anti-inflammatory Properties

Recent investigations have shown that derivatives of this compound exhibit significant anti-inflammatory effects. These compounds have been tested for their ability to inhibit COX-1 and COX-2 enzymes:

| Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.0 mM | 0.05 mM | 100 |

| Compound B | 12.6 mM | 0.14 mM | 90 |

The selectivity index indicates that these compounds preferentially inhibit COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects typically associated with non-selective COX inhibitors .

Case Studies

-

Study on Pyridazine Derivatives :

A study evaluated the anti-inflammatory effects of various pyridazine derivatives, including those based on this compound. The results demonstrated that these compounds effectively reduced inflammation in animal models, supporting their potential use in treating inflammatory conditions . -

Binding Affinity Studies :

Interaction studies using surface plasmon resonance (SPR) techniques revealed that this compound binds effectively to COX enzymes, modulating their activity and influencing downstream inflammatory pathways.

Pharmacological Applications

The pharmacological applications of this compound extend beyond anti-inflammatory effects. Research indicates potential roles in:

- Pain Management : Due to its anti-inflammatory properties, this compound may be beneficial in developing analgesics.

- Cancer Therapy : Some studies suggest that pyridazine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4-(6-oxopyridazin-1(6H)-yl)butanoic acid?

The synthesis typically involves multi-step routes starting with hydrazine and dicarbonyl compounds to form the pyridazinone core. Key steps include:

- Condensation reactions to construct the heterocyclic ring .

- Functionalization of the pyridazine ring with a butanoic acid moiety via alkylation or acylation .

- Purification using recrystallization (ethanol or acetic acid) or column chromatography to achieve >98% purity . Reaction conditions (e.g., HCl or H2SO4 as catalysts, 60–80°C) significantly influence yield .

Q. How is the structural characterization of this compound performed?

Analytical techniques include:

- <sup>1</sup>H NMR : Peaks at δ 2.25–4.91 ppm confirm substituent positions (e.g., methyl groups, acetylated amines) .

- HPLC : Purity validation (>98%) with C18 columns and acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 216.19 for related analogs) verify molecular weight .

Q. What solvents and storage conditions are optimal for experimental use?

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility; ethanol is used for recrystallization .

- Storage : Sealed containers at room temperature (RT), protected from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize synthetic yields in multi-step syntheses?

Strategies include:

- Step-wise monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions .

- Catalyst selection : Acidic catalysts (e.g., H2SO4) improve cyclization efficiency .

- Temperature control : Maintaining 60–80°C during condensation prevents premature decomposition .

Q. What experimental approaches resolve contradictions in reported biological activities?

- Comparative binding assays : Test affinity against isoforms of cyclooxygenase (COX) or phosphodiesterase (PDE) to clarify target specificity .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., phenyl, methoxy groups) to isolate bioactive moieties .

- Computational docking : Predict interactions with inflammatory enzymes (e.g., COX-2) using AutoDock or Schrödinger .

Q. How can in silico methods predict pharmacokinetic properties?

- logD calculations : Estimate lipophilicity (e.g., logD ~1.5) to assess blood-brain barrier permeability .

- ADMET profiling : Tools like SwissADME predict metabolic stability and toxicity risks .

Q. What challenges arise in determining metabolic stability?

- In vitro assays : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

- Hydrolysis susceptibility : The ester and amide groups may degrade under acidic/alkaline conditions, requiring pH-controlled buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.